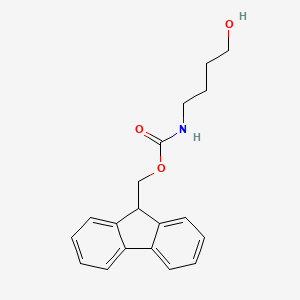
4-(Fmoc-amino)-1-butanol
Übersicht
Beschreibung
4-(Fmoc-amino)-1-butanol is a compound that is used in the field of organic synthesis . The Fmoc group, or fluorenylmethoxycarbonyl protecting group, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The synthesis of Fmoc-protected amino acids and peptides has been largely used in solid phase peptide synthesis (SPPS) .Molecular Structure Analysis
The molecular formula of 4-(Fmoc-amino)-1-butanol is C19H21NO3 . The Fmoc group is a carbamate, which is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution .Physical And Chemical Properties Analysis
The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Modification of Amino Acids
4-(Fmoc-amino)-1-butanol and related compounds are extensively used in the synthesis and modification of amino acids. For instance, Tressler and Zondlo (2014) and Tressler and Zondlo (2016) discuss the synthesis of perfluoro-tert-butyl 4-hydroxyproline and perfluoro-tert-butyl tyrosine, respectively, using Fmoc-amino acids. These modified amino acids exhibit distinct conformational preferences and are detectable via NMR spectroscopy, suggesting their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014), (Tressler & Zondlo, 2016).
Analysis of Amino Acids
Uutela et al. (2009) describe the use of derivatisation reagents, including 9-fluorenylmethyl chloroformate (FMOC) and butanol, for the efficient analysis of amino acids via liquid chromatography-electrospray-tandem mass spectrometry. The study highlights the lower detection limits and better linearity for derivatised amino acids compared to their underivatised counterparts (Uutela et al., 2009).
Peptide Synthesis
Fmoc-modified amino acids are crucial in peptide synthesis. Fields and Noble (2009) discuss how the introduction of Fmoc solid phase peptide synthesis methodology, along with advancements in solid supports, linkages, and solvation conditions, has enabled the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009). Moreover, Waliczek et al. (2015) highlight the synthesis of peptides containing an unnatural amino acid using a Fmoc-protected derivative, demonstrating its application in modeling oxidatively modified peptides related to various diseases (Waliczek et al., 2015).
Fluorescence and Spectroscopy
Zhang et al. (2019) synthesized Fmoc-protected l-4-cyanotryptophan, demonstrating its use in imaging cell-membrane-bound peptides and determining peptide-membrane binding constants. The study highlights the potential of this fluorescent amino acid in biological spectroscopy and microscopy (Zhang et al., 2019).
Other Applications
Other applications of Fmoc-amino acids include the synthesis of various enantiomers and N-protected derivatives of amino acids, as reported by Solymár et al. (2004), and the preparation of vitamin B6-conjugated peptides, as explored by Zhu and Stein (1994). These studies reflect the versatility and utility of Fmoc-amino acids in different chemical syntheses (Solymár et al., 2004), (Zhu & Stein, 1994).
Wirkmechanismus
Target of Action
The primary target of 4-(Fmoc-amino)-1-butanol, also known as Fmoc-Abu-ol, is the amine group of amino acids . The Fmoc group is used as a protecting group for amines during peptide synthesis .
Mode of Action
Fmoc-Abu-ol interacts with its targets by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Abu-ol plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a fundamental process in biochemistry . The Fmoc group allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The primary result of Fmoc-Abu-ol’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, Fmoc-Abu-ol allows for the creation of complex peptides without unwanted side reactions .
Action Environment
The action of Fmoc-Abu-ol can be influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base . Therefore, the pH of the environment can significantly impact the stability and efficacy of Fmoc-Abu-ol. Furthermore, the reaction is usually performed in aqueous media under mild and catalyst-free conditions .
Zukünftige Richtungen
The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTTUOLQLCQZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371395 | |
| Record name | 4-(Fmoc-amino)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fmoc-amino)-1-butanol | |
CAS RN |
209115-32-2 | |
| Record name | 4-(Fmoc-amino)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



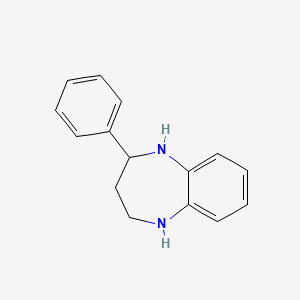
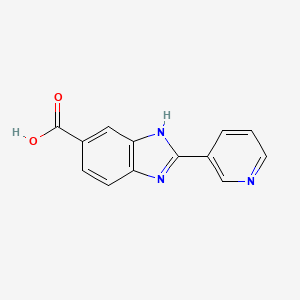

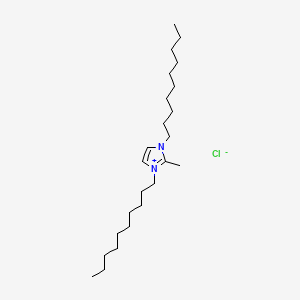
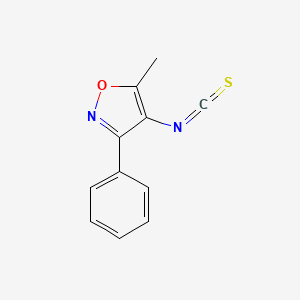


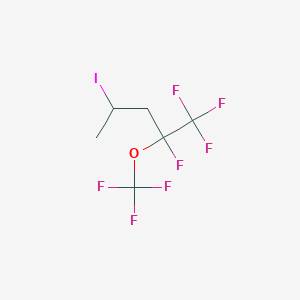
![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)

![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)


